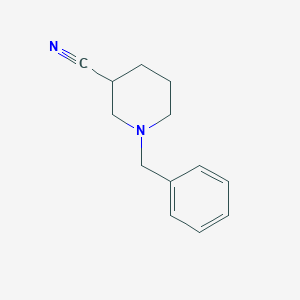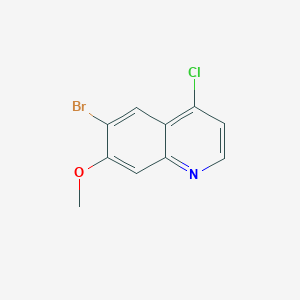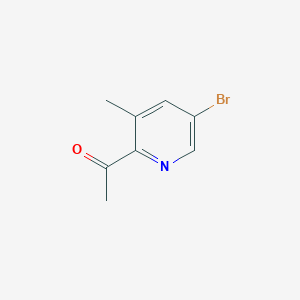![molecular formula C9H8FN3O B1344683 [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 919017-55-3](/img/structure/B1344683.png)
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel Synthesis Techniques: The compound has been synthesized through various chemical reactions, including condensation methods that yield high-quality oxadiazole derivatives. These synthesis approaches are crucial for producing compounds with potential applications in materials science and pharmacology (Shimoga, Shin, & Kim, 2018).
Biological Applications
- Cytotoxic Agents: Oxadiazole derivatives have been evaluated for their anti-tumor potential against several cancer cell lines. Some compounds exhibited significant cytotoxic activity, suggesting their potential as novel therapeutic agents (Ramazani et al., 2014).
Material Science Applications
- Optoelectronic Properties: The optical nonlinearity of oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups has been studied, revealing their potential applications in optoelectronics, such as optical limiters (Chandrakantha et al., 2011).
Supramolecular Chemistry
- Crystal Packing: The role of non-covalent interactions, including lone pair-π interaction and halogen bonding, in the supramolecular architectures of oxadiazole derivatives has been investigated, highlighting the importance of these interactions in the design of materials with specific properties (Sharma et al., 2019).
Antimicrobial and Anticancer Activity
- Antimicrobial and Anticancer Agents: The antimicrobial and anticancer activities of fluorinated oxadiazole derivatives have been synthesized and evaluated, demonstrating significant biological activities that could be leveraged in developing new therapeutic agents (Desai et al., 2016).
Propiedades
IUPAC Name |
[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPTFMTLZSYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

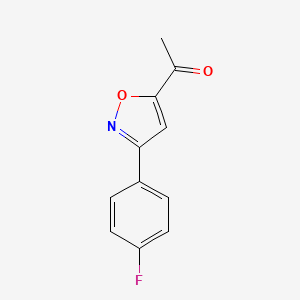


![(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B1344603.png)
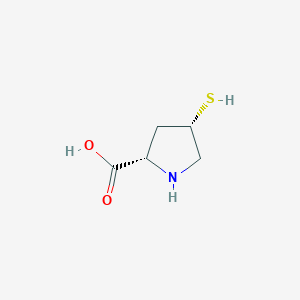
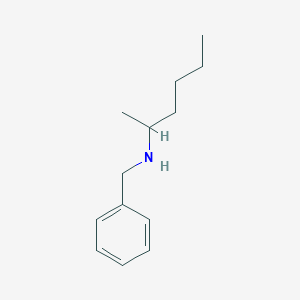


![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
